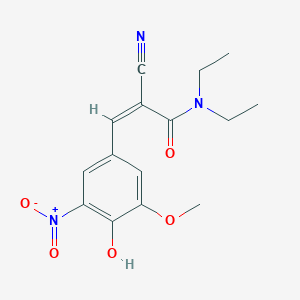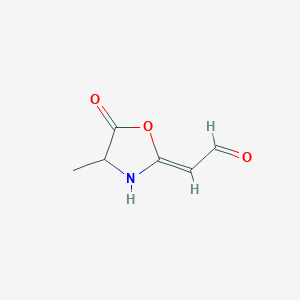![molecular formula C₃₀H₃₈N₄O₁₀S₂ B1147332 (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide CAS No. 123937-18-8](/img/structure/B1147332.png)
(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines elements of butenedioic acid, piperazine, and phenothiazine, making it a versatile molecule in both research and industrial applications.
Mechanism of Action
Target of Action
Thioproperazine Difumarate, a potent neuroleptic with antipsychotic properties, primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4) and serotonergic receptors (5-HT1 and 5-HT2) . These receptors play a crucial role in regulating mood, behavior, and cognition, and their dysregulation is associated with various psychiatric disorders .
Mode of Action
Thioproperazine Difumarate acts as an antagonist on its primary targets . It blocks the dopaminergic receptors, which can have different antipsychotic properties on productive and unproductive symptoms . It also blocks serotonergic receptors, leading to anxiolytic, antidepressive, and antiaggressive properties . This compound has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic, and spasmolytic effects .
Biochemical Pathways
Its antagonistic action on dopaminergic and serotonergic receptors suggests that it may influence thedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, sleep, and cognition .
Result of Action
The antagonistic action of Thioproperazine Difumarate on dopaminergic and serotonergic receptors results in a variety of molecular and cellular effects. These include the regulation of mood, behavior, and cognition, which can help manage symptoms of psychiatric disorders such as schizophrenia and manic syndromes .
Biochemical Analysis
Biochemical Properties
Thioproperazine Difumarate is a potent neuroleptic with antipsychotic properties . It has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic, and spasmolytic effects . It is virtually without antiserotonin and hypotensive action and has no antihistaminic property .
Cellular Effects
Thioproperazine Difumarate is used for the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics . It may also be used to treat manic syndromes .
Molecular Mechanism
The molecular mechanism of Thioproperazine Difumarate is associated with its antipsychotic properties. It exerts its effects at the molecular level through a marked cataleptic and antiapomorphine activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by its reaction with phenothiazine and butenedioic acid derivatives. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps to obtain the final product with high purity. Industrial methods also focus on sustainability and reducing environmental impact by recycling solvents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity, protein binding, and cellular responses. Its piperazine and phenothiazine components are particularly interesting for their potential pharmacological effects.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core structure and have similar pharmacological properties.
Piperazine Derivatives: Compounds such as hydroxyzine and cetirizine contain the piperazine ring and are used in various therapeutic applications.
Butenedioic Acid Derivatives: Compounds like maleic acid and fumaric acid are structurally related and have applications in polymer chemistry and pharmaceuticals.
Uniqueness
What sets (Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide apart is its combination of these three distinct chemical moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUVRTGSAKNTRG-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
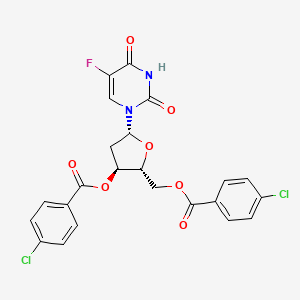
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
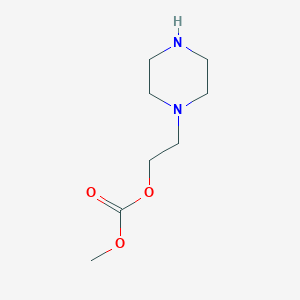
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)
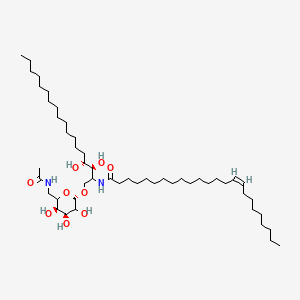

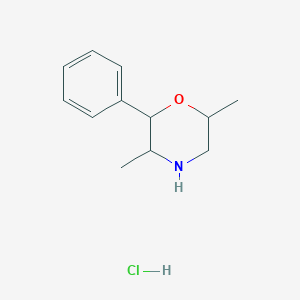
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

